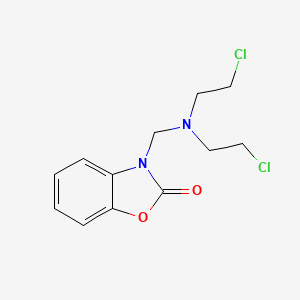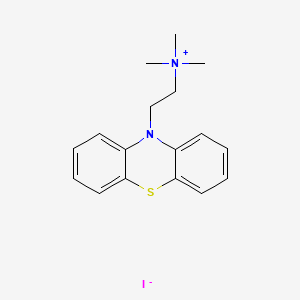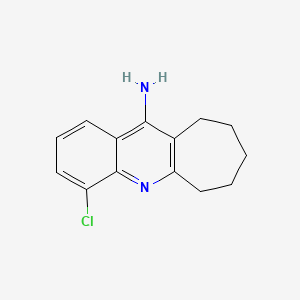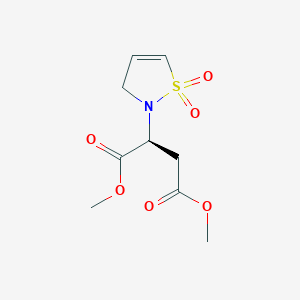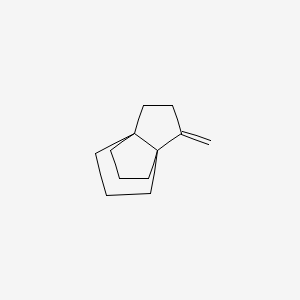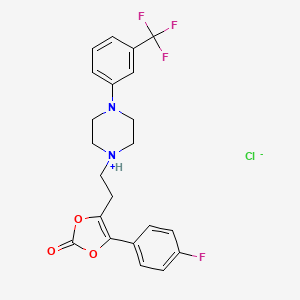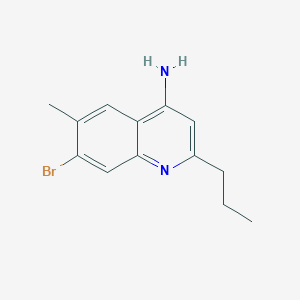
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is commonly used for forming C-N bonds. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes . These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agents are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride has various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Substituted Piperidines: Compounds with different substituents on the piperidine ring.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Condensed Piperidines: Piperidine fused with other ring systems.
Piperidinones: Piperidine derivatives containing a ketone group.
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride is unique due to its specific structure, which includes a piperidine ring, a propoxyphenyl group, and a carbamate moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
55792-11-5 |
|---|---|
Formule moléculaire |
C17H27ClN2O3 |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-2-13-21-16-9-5-4-8-15(16)18-17(20)22-14-12-19-10-6-3-7-11-19;/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,18,20);1H |
Clé InChI |
BOWIWAZDDIEHTD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


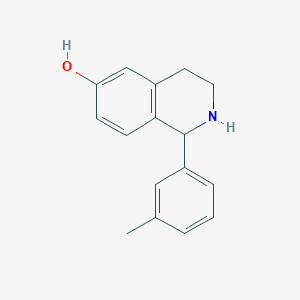
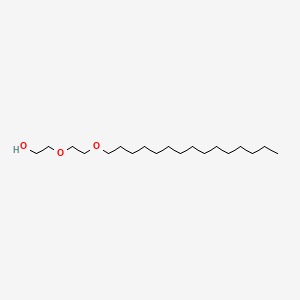

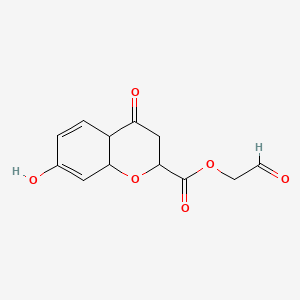
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
